2-Hydroxyazulene
Overview
Description
2-Hydroxyazulene is a chemical compound . It is a derivative of azulene, an aromatic hydrocarbon that possesses a unique chemical structure and interesting biological properties .
Synthesis Analysis
The synthesis of 2-Hydroxyazulene has been reported in several studies. One method involves a [2 + 2] cycloaddition reaction of cycloheptatriene with dichloroketene . Another approach uses 2H-Cyclohepta[b]furan-2-ones as starting materials .Chemical Reactions Analysis
Azulene derivatives, including 2-Hydroxyazulene, exhibit various chemical reactions. For instance, the keto tautomers of azulenols can participate in deprotonation reactions leading to a common anion and influence its acid-base properties .Scientific Research Applications
Electrophilic Substitution Reactions : Studies on bromination, chlorination, and nitration of 2-Hydroxyazulene derivatives have been conducted. These reactions yield various substituted azulene derivatives, which are of interest in the field of organic chemistry for the synthesis of complex molecules (Nozoe, Asao, & Oda, 1974).
NMR Spectra Analysis : Research involving the analysis of NMR spectra of 2-Hydroxyazulene and related compounds has been undertaken. These studies provide insights into the structural and electronic properties of these compounds, which are valuable in material science and molecular engineering (Bertelli & Crews, 1970).
Synthesis of Novel Compounds : Efforts have been made to synthesize novel azulenic π-electronic compounds, including hydroxyazulenes and their derivatives. These compounds have potential applications in electronics and materials science due to their unique electronic properties (Asao & Ito, 1996).
Properties of Hydroxyazulenes : Research into the properties of 1-Hydroxyazulene and 3-hydroxyguaiazulene has been conducted, focusing on their synthesis and stability. Understanding the stability and reactivity of these compounds is crucial for their potential applications in chemical synthesis and pharmaceuticals (Asao, Ito, & Morita, 1989).
Antiretroviral Activity : Azulene derivatives, including 2-hydroxyazulenes, have shown promise in inhibiting HIV-1 replication. This indicates their potential use in the development of antiretroviral agents, contributing to medical research and pharmaceutical development (Peet, Selyutina, & Bredihhin, 2016).
Metabolism in Biological Systems : The metabolism of azulene in rats, specifically the conversion to 1-hydroxyazulene, has been studied. Such research is critical in understanding how these compounds interact with biological systems, which is important for drug development and toxicology (Hanzlik & Bhatia, 1981).
Future Directions
Research on azulene and its derivatives, including 2-Hydroxyazulene, is ongoing. Future directions may include further exploration of their synthesis, chemical reactions, and potential applications in medicine . The development of azulene derivatives with extended conjugation π-electron systems is also a potential area of future research .
properties
IUPAC Name |
azulen-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O/c11-10-6-8-4-2-1-3-5-9(8)7-10/h1-7,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKMKWDVUTHKNMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=C2C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00472607 | |
Record name | 2-Hydroxyazulene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00472607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxyazulene | |
CAS RN |
19384-00-0 | |
Record name | 2-Hydroxyazulene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00472607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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